molecular formula C20H14F2N4O B243623 3-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B243623
M. Wt: 364.3 g/mol
InChI Key: QOVVZUGADDPGTL-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FBTA, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of FBTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, FBTA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, FBTA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
FBTA has been shown to have various biochemical and physiological effects. In cancer cells, FBTA has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease, FBTA has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In material science, FBTA has been shown to improve the efficiency of organic electronic devices.

Advantages and Limitations for Lab Experiments

FBTA has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, FBTA has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of FBTA. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and its use in treating neurodegenerative disorders. In material science, further studies are needed to investigate its potential use in organic electronic devices and the synthesis of novel materials. In catalysis, further studies are needed to investigate its potential as a catalyst in various reactions.

Synthesis Methods

The synthesis of 3-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has been reported in several studies. One of the most common methods involves the reaction of 4-fluoroaniline with 2-amino-6-methylbenzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to obtain the final product.

Scientific Research Applications

FBTA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, FBTA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In material science, FBTA has been investigated for its potential use in organic electronic devices such as OLEDs and solar cells. It has also been studied for its potential use in the synthesis of novel materials with unique properties.
In catalysis, FBTA has been investigated for its potential use as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.

properties

Molecular Formula

C20H14F2N4O

Molecular Weight

364.3 g/mol

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H14F2N4O/c1-12-9-18-19(25-26(24-18)16-7-5-14(21)6-8-16)11-17(12)23-20(27)13-3-2-4-15(22)10-13/h2-11H,1H3,(H,23,27)

InChI Key

QOVVZUGADDPGTL-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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